molecular formula C15H18BrNO3 B13456293 Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B13456293
M. Wt: 340.21 g/mol
InChI Key: DODSXVAYLAWSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-bromo-4-methylbenzaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-3-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Ethyl 3-(3-chloro-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Ethyl 3-(3-bromo-4-ethylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Uniqueness

Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-5H-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-5-19-14(18)13-15(3,4)12(17-20-13)10-7-6-9(2)11(16)8-10/h6-8,13H,5H2,1-4H3

InChI Key

DODSXVAYLAWSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=NO1)C2=CC(=C(C=C2)C)Br)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.